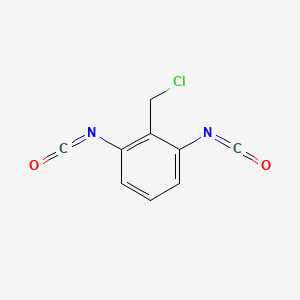![molecular formula C20H26O4Se2 B14601777 Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane CAS No. 60633-92-3](/img/structure/B14601777.png)
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to two benzene rings, each substituted with a dimethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane typically involves the reaction of 2-(dimethoxymethyl)benzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to facilitate the formation of the diselenide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane involves its ability to undergo redox reactions. The selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can modulate various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(phenyl)diselane
- Bis(2-methylphenyl)diselane
- Bis(2-chlorophenyl)diselane
Uniqueness
Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is unique due to the presence of the dimethoxymethyl groups, which can influence its reactivity and solubility. These groups may also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
60633-92-3 |
|---|---|
Fórmula molecular |
C20H26O4Se2 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
1-(dimethoxymethyl)-2-[[[2-(dimethoxymethyl)phenyl]methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C20H26O4Se2/c1-21-19(22-2)17-11-7-5-9-15(17)13-25-26-14-16-10-6-8-12-18(16)20(23-3)24-4/h5-12,19-20H,13-14H2,1-4H3 |
Clave InChI |
KGIFNKAIXNBKNT-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)




![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
